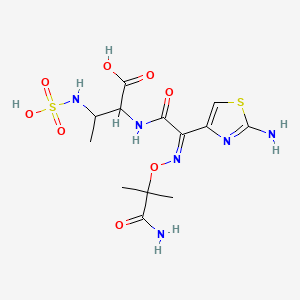

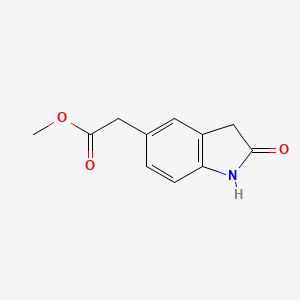

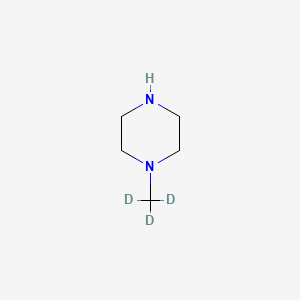

![molecular formula C13H18O3 B564513 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid CAS No. 53949-53-4](/img/structure/B564513.png)

2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid

説明

1-ヒドロキシイブプロフェンは、広く使用されている非ステロイド性抗炎症薬(NSAID)であるイブプロフェンの代謝産物です。イブプロフェンは、関節炎、発熱、および痛みの症状の緩和、特に炎症を伴う場合に一般的に使用されます。 1-ヒドロキシイブプロフェンの化学式はC₁₃H₁₈O₃であり、イブプロフェンの水酸化によって形成されます .

作用機序

1-ヒドロキシイブプロフェンの作用機序は、イブプロフェンと同様です。それは、プロスタグランジンとトロンボキサンの合成に関与するシクロオキシゲナーゼ酵素(COX-1およびCOX-2)の非選択的阻害剤として作用します。 これらの酵素を阻害することで、1-ヒドロキシイブプロフェンは炎症、痛み、発熱を軽減します .

類似の化合物との比較

1-ヒドロキシイブプロフェンは、次のような他の類似の化合物と比較できます。

イブプロフェン: 広く使用されているNSAIDである親化合物。

カルボキシイブプロフェン: 1-ヒドロキシイブプロフェンのさらなる酸化によって形成されるイブプロフェンの別の代謝産物。

2-ヒドロキシイブプロフェン: イブプロフェンの別の水酸化代謝産物.

1-ヒドロキシイブプロフェンは、その特定の水酸化位置において、他の代謝産物と比較して薬物動態学および薬力学に影響を与えます .

生化学分析

Biochemical Properties

1-Hydroxyibuprofen interacts with various enzymes, proteins, and other biomolecules. Its analgesic activity is linked to its anti-inflammatory effects and is related to reduction in the ex vivo production in blood of cyclo-oxygenase (COX)-1 and COX-2 derived prostanoids .

Cellular Effects

1-Hydroxyibuprofen, being a metabolite of ibuprofen, shares similar cellular effects. It influences cell function by reducing inflammation and pain, which can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-Hydroxyibuprofen is closely related to that of ibuprofen. It exerts its effects at the molecular level by inhibiting the COX-1 and COX-2 enzymes, which are involved in the production of prostanoids, compounds that play a key role in inflammation and pain .

Dosage Effects in Animal Models

While specific studies on 1-Hydroxyibuprofen dosage effects in animal models are limited, ibuprofen, from which 1-Hydroxyibuprofen is derived, has been extensively studied. The effects of ibuprofen vary with different dosages, and high doses can lead to toxic or adverse effects .

Metabolic Pathways

1-Hydroxyibuprofen is involved in the metabolic pathways of ibuprofen. It is one of the major metabolites of ibuprofen, indicating that it interacts with the enzymes involved in ibuprofen metabolism .

Subcellular Localization

As a small, lipid-soluble molecule, it is likely to be able to cross cell membranes and distribute throughout the cell .

準備方法

1-ヒドロキシイブプロフェンの合成は、通常、イブプロフェンの水酸化を含みます。これは、次のようなさまざまな合成経路によって達成できます。

化学合成: イブプロフェンの水酸化は、塩化鉄(III)などの触媒の存在下で、過酸化水素などの化学試薬を使用して行うことができます。

生体変換: 特定の菌株の細菌または真菌を用いた微生物生体変換も、イブプロフェンを1-ヒドロキシイブプロフェンに水酸化するために使用できます.

化学反応の分析

1-ヒドロキシイブプロフェンは、次のようなさまざまな化学反応を起こします。

酸化: 1-ヒドロキシイブプロフェンは、さらに酸化されてカルボキシイブプロフェンを形成することができます。

還元: 1-ヒドロキシイブプロフェンの還元により、イブプロフェンが得られます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物には、カルボキシイブプロフェンとイブプロフェンが含まれます .

科学研究への応用

1-ヒドロキシイブプロフェンには、次のような科学研究への応用がいくつかあります。

薬物動態学: イブプロフェンとその代謝産物、特に1-ヒドロキシイブプロフェンの代謝を研究することは、イブプロフェンの薬物動態学と薬力学を理解するのに役立ちます。

毒性学: イブプロフェンの安全性を評価するために、イブプロフェンの代謝産物、特に1-ヒドロキシイブプロフェンの毒性効果を調査します。

科学的研究の応用

1-Hydroxy ibuprofen has several scientific research applications, including:

Pharmacokinetics: Studying the metabolism of ibuprofen and its metabolites, including 1-hydroxy ibuprofen, helps in understanding the pharmacokinetics and pharmacodynamics of ibuprofen.

Toxicology: Investigating the toxicological effects of ibuprofen metabolites, including 1-hydroxy ibuprofen, to assess the safety profile of ibuprofen.

Biochemistry: Exploring the enzymatic pathways involved in the hydroxylation of ibuprofen to 1-hydroxy ibuprofen.

類似化合物との比較

1-Hydroxy ibuprofen can be compared with other similar compounds, such as:

Ibuprofen: The parent compound, widely used as an NSAID.

Carboxy Ibuprofen: Another metabolite of ibuprofen formed through further oxidation of 1-hydroxy ibuprofen.

2-Hydroxy Ibuprofen: Another hydroxylated metabolite of ibuprofen.

1-Hydroxy ibuprofen is unique in its specific hydroxylation position, which influences its pharmacokinetic and pharmacodynamic properties compared to other metabolites .

特性

IUPAC Name |

2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9,12,14H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOQYHYFRKTDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)C(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016132 | |

| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53949-53-4 | |

| Record name | 2-[4′-(1-Hydroxy-2-methylpropyl)phenyl]propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53949-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053949534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4'-(1-HYDROXY-2-METHYLPROPYL)PHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A1S87ZA87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is 1-Hydroxyibuprofen formed and what does its presence indicate?

A1: 1-Hydroxyibuprofen is a minor metabolite of ibuprofen, primarily generated through metabolic processes in the liver. [] Its presence in urine samples can serve as a marker for ibuprofen intake, particularly in contexts like doping control in equestrian sports. []

Q2: Why is the removal efficiency of 1-Hydroxyibuprofen from wastewater often lower than that of its parent compound, ibuprofen?

A2: Research suggests that 1-Hydroxyibuprofen, with its relatively low log D value (a measure of lipophilicity), exhibits lower removal efficiency in wastewater treatment plants (WWTPs) compared to ibuprofen, which has a higher log D value. [] This difference implies that 1-Hydroxyibuprofen might be more persistent in water environments.

Q3: Are there any analytical methods specifically designed for detecting and quantifying 1-Hydroxyibuprofen in complex matrices like wastewater?

A3: Yes, researchers have developed sensitive and selective analytical methods for 1-Hydroxyibuprofen determination. One such approach utilizes cork as a natural sorbent phase in rotating-disk sorptive extraction to isolate and preconcentrate 1-Hydroxyibuprofen from aqueous samples. []

Q4: What are the potential environmental concerns regarding 1-Hydroxyibuprofen and similar pharmaceutical metabolites?

A5: The presence of pharmaceuticals and their metabolites, including 1-Hydroxyibuprofen, in water resources raises concerns about potential ecotoxicological effects. [, ] Further research is needed to fully understand the long-term impacts of these compounds on aquatic ecosystems and develop effective mitigation strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

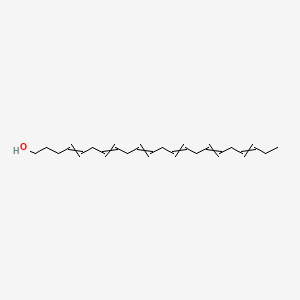

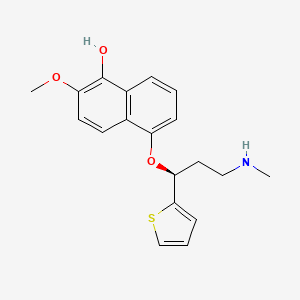

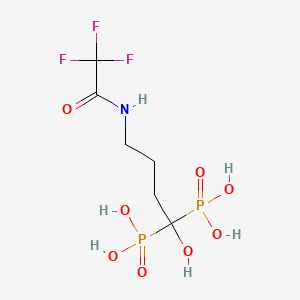

![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)